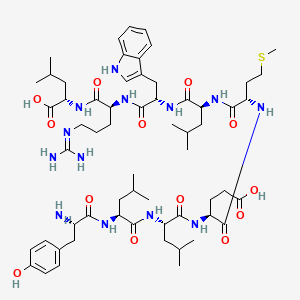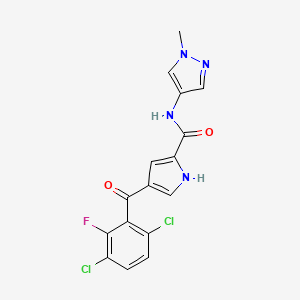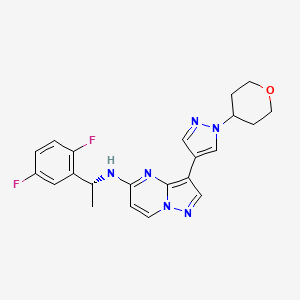
Trk-IN-21
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trk-IN-21 is an orally active inhibitor of tropomyosin receptor kinase (TRK). It is known for its potent activity against various TRK mutations, including TRKAWT, TRKAG667C, TRKAF589L, and TRKAG595 . This compound is primarily used in cancer research due to its ability to inhibit TRK, which plays a significant role in the development and progression of certain types of cancer .
Métodos De Preparación
The synthesis of Trk-IN-21 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions are detailed in various patents and research articles . Industrial production methods for this compound are still under development, with ongoing research to optimize the process for large-scale production .
Análisis De Reacciones Químicas
Trk-IN-21 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Trk-IN-21 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of TRK and its effects on various biochemical pathways . In biology, this compound is used to investigate the role of TRK in cellular processes and its potential as a therapeutic target . In medicine, this compound is being explored as a potential treatment for cancers that involve TRK mutations . Additionally, this compound has applications in the pharmaceutical industry for the development of new cancer therapies .
Mecanismo De Acción
The mechanism of action of Trk-IN-21 involves the inhibition of TRK, a family of receptor tyrosine kinases that includes TRKA, TRKB, and TRKC . These receptors are involved in the transmission of extracellular signals to intracellular pathways, promoting cell growth and differentiation . This compound binds to the ATP-binding pocket of TRK, preventing its activation and subsequent signaling . This inhibition leads to the suppression of downstream signaling pathways, such as the MAPK, PI3K, and PLCγ pathways, which are crucial for cell proliferation and survival .
Comparación Con Compuestos Similares
Trk-IN-21 is unique in its high potency and selectivity for TRK inhibition . Similar compounds include entrectinib, larotrectinib, and repotrectinib, which are also TRK inhibitors used in cancer research . this compound has shown superior activity against certain TRK mutations, making it a valuable tool for studying TRK-related cancers . Other similar compounds include TRK-IN-11, TRK-IN-12, and TRK-IN-20, which also target TRK but may have different efficacy and selectivity profiles .
Propiedades
Fórmula molecular |
C22H22F2N6O |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
N-[(1R)-1-(2,5-difluorophenyl)ethyl]-3-[1-(oxan-4-yl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C22H22F2N6O/c1-14(18-10-16(23)2-3-20(18)24)27-21-4-7-29-22(28-21)19(12-26-29)15-11-25-30(13-15)17-5-8-31-9-6-17/h2-4,7,10-14,17H,5-6,8-9H2,1H3,(H,27,28)/t14-/m1/s1 |
Clave InChI |
NMLNFZDWCDBUBQ-CQSZACIVSA-N |
SMILES isomérico |
C[C@H](C1=C(C=CC(=C1)F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)C5CCOCC5 |
SMILES canónico |
CC(C1=C(C=CC(=C1)F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)C5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


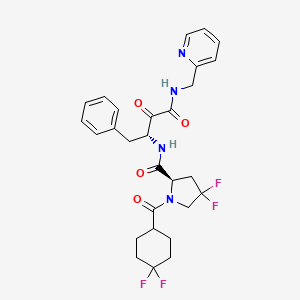
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)
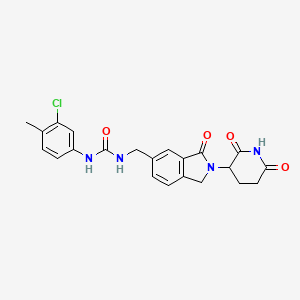
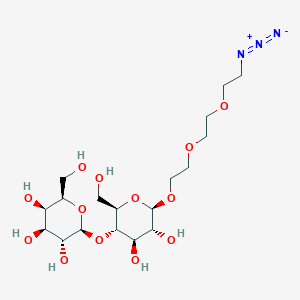
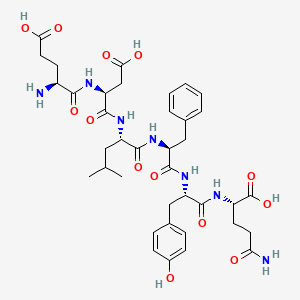
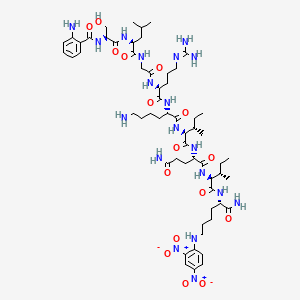
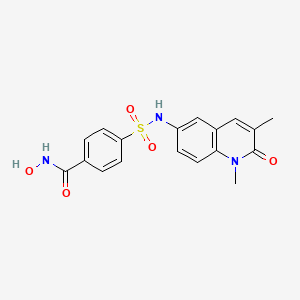
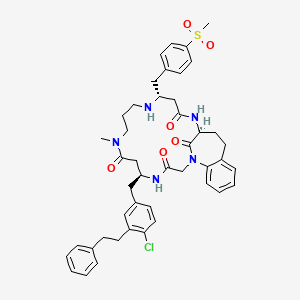
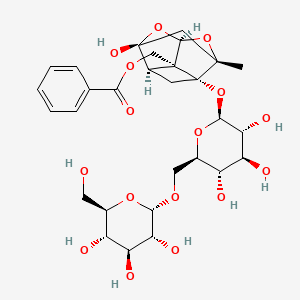
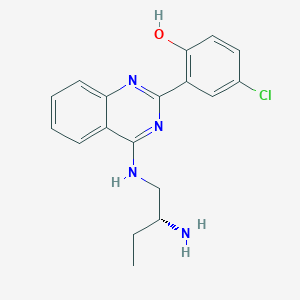
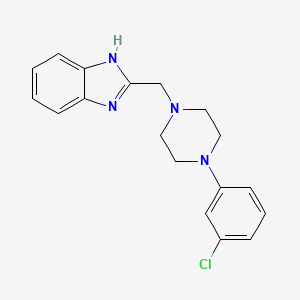
![2-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12393794.png)
